(1R,2S)-2-(1H-1,2,4-Triazol-5-yl)cyclopentane-1-carboxylic acid
CAS No.: 2490314-24-2
Cat. No.: VC6372377
Molecular Formula: C8H11N3O2
Molecular Weight: 181.195
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2490314-24-2 |
|---|---|
| Molecular Formula | C8H11N3O2 |
| Molecular Weight | 181.195 |
| IUPAC Name | (1R,2S)-2-(1H-1,2,4-triazol-5-yl)cyclopentane-1-carboxylic acid |
| Standard InChI | InChI=1S/C8H11N3O2/c12-8(13)6-3-1-2-5(6)7-9-4-10-11-7/h4-6H,1-3H2,(H,12,13)(H,9,10,11)/t5-,6+/m0/s1 |
| Standard InChI Key | CMNUXWPFGKPAKD-NTSWFWBYSA-N |
| SMILES | C1CC(C(C1)C(=O)O)C2=NC=NN2 |
Introduction
(1R,2S)-2-(1H-1,2,4-Triazol-5-yl)cyclopentane-1-carboxylic acid is a heterocyclic compound featuring a triazole ring attached to a cyclopentane backbone. This compound is of interest due to its structural features and potential applications in pharmaceuticals and materials chemistry. Below, we provide an in-depth review of its properties, synthesis routes, and potential applications based on available research.
Synthesis Pathways
The synthesis of (1R,2S)-2-(1H-1,2,4-Triazol-5-yl)cyclopentane-1-carboxylic acid typically involves:
-
Cyclopentane Derivative Preparation: Starting with cyclopentanone or cyclopentanol derivatives.
-
Triazole Ring Introduction: Using azide precursors and alkynes under copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."
-
Carboxylation Step: Functionalization of the cyclopentane ring to introduce the carboxylic acid group.
Each step requires careful control of stereochemistry to ensure the desired (1R,2S) configuration.
Potential Applications
| Field | Application |
|---|---|
| Pharmaceuticals | Development of antifungal agents or enzyme inhibitors based on the triazole scaffold. |
| Materials Science | Use in creating polymers or materials with enhanced thermal and chemical resistance properties. |
Research Gaps
Despite its promising structure:
-
Limited data exist on the pharmacokinetics and pharmacodynamics of this compound.
-
Its synthetic routes require optimization for scalability and cost-effectiveness.
-
Comprehensive biological evaluations are necessary to establish its therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume